molecular formula C9H11IO3 B3358601 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene CAS No. 81245-38-7

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

Cat. No.: B3358601
CAS No.: 81245-38-7
M. Wt: 294.09 g/mol
InChI Key: JWNKDMGRHDYVNS-UHFFFAOYSA-N
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Description

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom, a methoxy group, and a methoxymethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene typically involves the iodination of a suitable precursor, such as 4-methoxy-2-(methoxymethoxy)benzene. The iodination reaction can be carried out using iodine and an oxidizing agent like nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 4-methoxy-2-(methoxymethoxy)benzene, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

    Substitution: Formation of substituted benzene derivatives with various functional groups replacing the iodine atom.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of deiodinated benzene derivatives.

Scientific Research Applications

Chemical Properties and Structure

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene (CAS No. 98491-29-3) possesses a molecular weight of 264.06 g/mol. Its structure includes an iodine atom attached to a benzene ring that is further substituted with methoxy groups, enhancing its reactivity and solubility in organic solvents .

Medicinal Chemistry Applications

Anticancer Activity:
Recent studies have highlighted the compound's potential in anticancer drug development. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, a crucial mechanism in cancer cell division . For instance, related compounds have shown nanomolar-level cytotoxicity, making them candidates for further development.

Case Study:
A study synthesized a series of 1-Iodo derivatives and evaluated their activity against cancer cells. The most active compounds inhibited tubulin polymerization at micromolar concentrations, demonstrating significant potential for therapeutic applications .

Cytoprotective Properties:
The compound has also been investigated for its cytoprotective effects. Patents describe its use in pharmaceutical formulations aimed at protecting cells from oxidative stress and inflammation, which are critical factors in various diseases .

Organic Synthesis Applications

Synthetic Intermediates:
this compound serves as a versatile intermediate in organic synthesis. It can be employed in cross-coupling reactions to form complex organic molecules, including biaryl compounds that are essential in drug discovery.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Palladium-Catalyzed Cross-CouplingUtilizes the iodo group for coupling with aryllithium reagents to synthesize biaryls
Mitsunobu ReactionCan be used to form ethers or amines from alcohols
Sonogashira CouplingFacilitates the formation of alkynes from aryl halides

Material Science Applications

Polymer Chemistry:
The compound's methoxy groups enhance its compatibility with various polymers, making it suitable for applications in material science. It can be incorporated into polymer matrices to improve thermal stability and mechanical properties.

Case Study:
Research has demonstrated that incorporating methoxy-substituted aromatic compounds into polymer blends can significantly enhance their mechanical properties while maintaining flexibility and thermal resistance .

Mechanism of Action

The mechanism of action of 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene depends on the specific application and the chemical environment. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, facilitating the attack of nucleophiles on the benzene ring. In oxidation reactions, the methoxy and methoxymethoxy groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.

Comparison with Similar Compounds

    1-Iodo-4-methoxybenzene: Lacks the methoxymethoxy group, making it less versatile in certain chemical reactions.

    1-Iodo-2-methoxy-4-methylbenzene: Contains a methyl group instead of a methoxymethoxy group, affecting its reactivity and applications.

    1-Iodo-2,4-dimethoxybenzene: Has two methoxy groups, which can influence its chemical behavior differently compared to 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene.

Uniqueness: this compound is unique due to the presence of both methoxy and methoxymethoxy groups, which provide distinct reactivity patterns and potential for diverse applications. The combination of these functional groups allows for selective modifications and the synthesis of a wide range of derivatives with tailored properties.

Biological Activity

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C_{10}H_{13}I O_{3}
  • Molar Mass : 292.11 g/mol
  • IUPAC Name : this compound

The presence of iodine and methoxy groups in the structure is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study investigating various derivatives of methoxy-substituted phenolic compounds found that certain modifications enhance their effectiveness against bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's iodine atom may play a critical role in its antimicrobial mechanism by disrupting microbial cell membranes or interfering with metabolic pathways .

Anticancer Activity

The compound has also been assessed for anticancer properties. Studies have shown that halogenated phenolic compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, this compound has been noted to exhibit cytotoxic effects against several cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation or survival pathways.
  • Interaction with Cellular Targets : The methoxy groups can enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various methoxy-substituted phenolic compounds, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting the compound's potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound inhibited the growth of MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Data Table

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli70
Anticancer (MCF-7 Cells)Breast Cancer25
Anticancer (HeLa Cells)Cervical Cancer30

Q & A

Q. What are the common synthetic routes for preparing 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene?

Level: Basic
Methodological Answer:
The synthesis typically involves halogenation and functional group protection strategies. Key steps include:

Direct Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. The methoxy and methoxymethoxy groups act as ortho/para-directing groups, influencing regioselectivity .

Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to introduce aryl/heteroaryl groups. Pre-functionalization of the benzene ring with halogens (e.g., bromine) may precede iodination to ensure regiochemical control .

Protection/Deprotection : Methoxymethoxy (MOM) groups are introduced using chloromethyl methyl ether (MOMCl) in the presence of a base (e.g., DIPEA) to protect hydroxyl intermediates .

Example Protocol:

  • React 4-methoxy-2-(methoxymethoxy)benzene with NIS in acetic acid at 60°C for 12 hours.
  • Purify via column chromatography (hexane:EtOAc = 4:1).
  • Confirm regiochemistry via NOESY NMR or X-ray crystallography .

Q. How can researchers characterize the structure of this compound?

Level: Basic
Methodological Answer:
A multi-technique approach is essential:

NMR Spectroscopy :

  • ¹H NMR : Identify methoxy (δ 3.2–3.5 ppm) and methoxymethoxy (δ 5.2–5.4 ppm, AB quartet) protons. Aromatic protons show splitting patterns dependent on substitution .
  • ¹³C NMR : Methoxy carbons at δ 55–60 ppm; iodinated aromatic carbons deshielded (δ 90–110 ppm).

X-ray Crystallography : Resolve regiochemistry and confirm MOM group orientation. Use SHELX programs for refinement .

Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]⁺) and isotopic pattern (iodine’s 127I signature).

Common Pitfalls:

  • Overlapping signals in NMR due to similar substituents. Use 2D NMR (COSY, HSQC) to resolve ambiguities .

Q. What are the key challenges in achieving regioselective iodination during synthesis?

Level: Advanced
Methodological Answer:
Regioselectivity is influenced by:

Directing Groups : Methoxy and MOM groups compete for ortho/para-directing effects. Steric hindrance from MOM may favor iodination at the less hindered position.

Reaction Conditions :

  • Solvent : Polar solvents (e.g., acetic acid) enhance electrophilic attack .
  • Catalysts : Lewis acids (e.g., FeCl₃) improve yield but may alter selectivity.

Case Study:

  • In a comparative study, iodination at position 1 (vs. position 5) was achieved using NIS in CF₃COOH, leveraging the MOM group’s steric bulk to block alternative sites .

Q. How does the methoxymethoxy group influence reactivity in cross-coupling reactions?

Level: Advanced
Methodological Answer:
The MOM group impacts reactivity through:

Steric Effects : Bulky MOM groups hinder transmetallation in Suzuki couplings, reducing yields.

Electronic Effects : Electron-donating MOM groups increase electron density on the aromatic ring, accelerating oxidative addition in Pd-catalyzed reactions.

Optimization Strategies:

  • Use Pd(OAc)₂ with SPhos ligand to mitigate steric hindrance .
  • Pre-functionalize with trimethylstannyl groups for Stille couplings, which tolerate bulky substituents better than Suzuki .

Properties

IUPAC Name

1-iodo-4-methoxy-2-(methoxymethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO3/c1-11-6-13-9-5-7(12-2)3-4-8(9)10/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNKDMGRHDYVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70513874
Record name 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81245-38-7
Record name 1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70513874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-bromo-5-methoxy-1-methoxymethoxybenzene (1.04 g, 4.23 mmol) in THF (13 mL) at −95° C. (hexanes/N2) was added n-BuLi (1.6 M in hexanes, 2.91 mL, 4.65 mmol) and the resulting solution was stirred for 5 min. To this solution was then added by syringe a solution of I2 (1.28 g, 5.07 mmol) in THF (8.5 mL) until a yellow color persisted. The solution was then permitted to warm to 23° C. and concentrated in vacuo. The residue was purified by flash chromatography (SiO2, petroleum ether:Et2O 8:1) to provide 2-iodo-5-methoxy-1-methoxymethoxybenzene as a pale-orange oil (1.04 g, 84%). See also Tsukayama, M., 1997.
Quantity
1.04 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes N2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.91 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene
1-Iodo-4-methoxy-2-(methoxymethoxy)benzene

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